Compound Description: This compound, also known as CDRI Comp. 81-470, exhibits a broad spectrum of anthelmintic activity. Studies have shown it effectively inhibits glucose uptake and metabolism in parasites like Ancylostoma ceylanicum and Nippostrongylus brasiliensis. [, , ] Additionally, research indicates that it significantly inhibits ATP production in the mitochondria of these parasites. [] Furthermore, investigations into its metabolic disposition in hamsters revealed a long prophylactic action against experimental ancylostomiasis when administered parenterally. []
Compound Description: WAY-100635 exhibits high affinity for 5-HT1A receptors and acts as a potent antagonist. [, ] Electrophysiological studies demonstrate its ability to block 5-HT1A receptor-mediated responses in both the dorsal raphe nucleus and CA1 hippocampal region. [] Interestingly, its antagonism appears competitive in the dorsal raphe nucleus and partially noncompetitive in the hippocampus, suggesting diverse mechanisms of action depending on the brain region. []
Compound Description: Compound 2j emerged as a promising candidate within a series of NAN-190 analogues designed to improve selectivity for 5-HT1A receptors over α1-adrenergic receptors. It retains high affinity for 5-HT1A sites (Ki = 0.4 nM) while exhibiting a 160-fold selectivity over α1-adrenergic sites. [] Preliminary studies suggest 2j maintains antagonist activity at the 5-HT1A receptor. []
Compound Description: XB513 represents a novel chemical entity designed as a dual-acting agent with calcium agonistic and α1-adrenergic receptor blocking properties. [] It exhibits calcium agonistic effects in isolated guinea pig left atria and inhibits norepinephrine-induced contractions in rabbit aorta. [] In an acute heart failure dog model, XB513 demonstrates beneficial hemodynamic effects, suggesting its potential for treating congestive heart failure. []
Compound Description: Ro 22-4839, a novel cerebral circulation improver, exhibits vasodilating and vasospasmolytic actions, primarily attributed to its calmodulin antagonistic properties. [, , , , ] It demonstrates potent vasodilatory effects in various canine cerebral arteries, effectively reversing vasoconstriction induced by hypocapnia. [] The compound's ability to improve cerebral circulation and reduce stroke symptoms in stroke-prone spontaneously hypertensive rats suggests its therapeutic potential for cerebrovascular diseases. []
Compound Description: Rec 15/3079 acts as a potent and selective 5-HT1A receptor antagonist, displaying significant activity in modulating bladder function. [, ] In vivo studies demonstrated its ability to increase bladder volume capacity in conscious rats and guinea pigs without affecting bladder contractility. [, ] Its ability to reverse the decrease in bladder volume capacity induced by acetic acid suggests potential therapeutic benefits for overactive bladder conditions. [, ]
Compound Description: This series of compounds was designed and synthesized as potential fluorescent ligands for the 5-HT1A receptor. [] These compounds incorporated a 2-methoxyphenylpiperazine moiety linked to a quinolinamine group through an alkyl chain of variable length. [] Some derivatives exhibited nanomolar affinity for the 5-HT1A receptor, demonstrating their potential as pharmacological tools for studying this receptor. []
Compound Description: WAY-100135 is a potent 5-HT1A receptor ligand with moderate to low affinity for 5-HT2A and α1 receptors. []
Relevance: WAY-100135 shares the 2-methoxyphenylpiperazine core structure with 2-(2-methoxyphenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline. This study investigated the effects of replacing the N-tert-butyl group of WAY-100135 with various substituents, demonstrating that the size of the amide substituent significantly influences 5-HT2A receptor affinity. [] This finding suggests that modifications to the substituents surrounding the core structure can significantly impact receptor selectivity profiles, highlighting the importance of structure-activity relationship studies in drug discovery.
Compound Description: This novel 3,4-pyridinedicarboximide derivative exhibits analgesic activity. A stability study utilizing high-performance liquid chromatography revealed that its degradation kinetics in aqueous solutions are pH-dependent, with specific acid-catalyzed and spontaneous water-catalyzed degradation pathways. []
Compound Description: SNC80, a nonpeptidic δ-opioid agonist, induces various behavioral effects in Sprague-Dawley rats, including antidepressant-like effects, locomotor stimulation, and convulsions. [, ] Interestingly, tolerance developed to the convulsive and locomotor-stimulating effects but not to the antidepressant-like effects, suggesting potential therapeutic value for this class of compounds in treating depression. [, ]
Compound Description: Sch-417690/Sch-D emerged as a potent, highly selective, and orally bioavailable CCR5 antagonist developed as an HIV-1 inhibitor. [] The compound exhibited excellent receptor selectivity for CCR5 over muscarinic receptors and demonstrated favorable pharmacokinetic properties in preclinical studies. []
Compound Description: SGB1534 exhibits selective α1-adrenoceptor blocking properties, evidenced by its ability to inhibit noradrenaline-, phenylephrine-, or histamine-induced contractions in guinea pig mesenteric arteries. [] Furthermore, it effectively antagonized noradrenaline-induced depolarization in the same artery, confirming its α1-adrenoceptor blocking activity. []
Compound Description: SGB-483 displays antagonistic activity at both α1- and α2-adrenoceptors, demonstrating its ability to modulate adrenergic signaling. [] Electrophysiological studies on guinea pig mesenteric arteries reveal that SGB-483 enhances the release of noradrenaline from nerve terminals, indicating its prejunctional α2-adrenoceptor antagonist properties. [] Furthermore, SGB-483 inhibits contractions induced by various agonists, suggesting its postjunctional α1-adrenoceptor blocking effects. []
Compound Description: These compounds are a set of ersatz ceramides that incorporate a sphingosinyl or galactosylsphingosinyl segment on the C-5 indolyl substituent of a BHAP (1-[3-(alkylamino)-2-pyridinyl]-4-(1H-indol-2-ylcarbonyl)-piperazine) HIV-1 reverse transcriptase inhibitor. [] This modification aims to target the antiviral agent to the HIV virion and HIV-infected cells by mimicking the galactosylceramide lipid recognized by the HIV-1 membrane glycoprotein gp120. [] These sphingosine conjugates retain the antiviral activity of the parent BHAP compound in cell culture assays. []
Compound Description: [11C]QCA is a novel negative allosteric modulator (NAM) designed for imaging metabotropic glutamate 2 receptors (mGlu2) using positron emission tomography (PET). [] Although its brain uptake was limited, in vitro autoradiography studies demonstrated specific binding and heterogeneous brain distribution. []
Compound Description: p-[18F]MPPF is a serotonin 5-HT1A antagonist used in Positron Emission Tomography (PET) studies to evaluate 5-HT1A binding sites in the brain. [, ] This radioligand demonstrates high selectivity and specific binding to the 5-HT1A receptor in vivo, making it a valuable tool for studying this receptor system in living organisms. []
2-(4-Benzoyl-1-piperazinyl)quinoline and 2-(4-cinnamoyl-1-piperazinyl)-quinoline derivatives
Compound Description: This study investigated a series of newly synthesized 2-(4-benzoyl-1-piperazinyl)quinoline and 2-(4-cinnamoyl-1-piperazinyl)-quinoline derivatives for their anticancer activity. [] Several compounds exhibited potent inhibition of cell growth in various cancer cell lines, highlighting their potential as lead compounds for developing new anticancer drugs. []
Compound Description: Imanitib mesylate, a tyrosine kinase inhibitor, is clinically used as an antileukemic cytostatic agent for treating various cancers. [] A new crystalline η-modification of Imanitib mesylate with improved physicochemical properties was developed. []
Compound Description: This series of benzothiophene arylpiperazine derivatives was synthesized as potential serotonergic agents with 5-HT1A receptor affinity. []
Compound Description: Compound 6 is a novel racemic secondary alcohol with an asymmetric carbon synthesized through a multi-step reaction starting from 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.